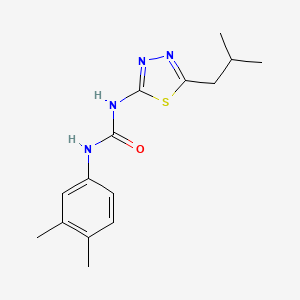
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as DMTU, is a synthetic compound that has gained attention for its potential use in scientific research. DMTU has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea involves its ability to scavenge reactive oxygen species and other free radicals. N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can also inhibit the activity of enzymes that produce reactive oxygen species, such as NADPH oxidase. By reducing oxidative stress, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can help protect cells from damage and promote cellular survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and protecting against oxidative stress. In animal studies, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its ability to scavenge reactive oxygen species, which can help reduce experimental variability caused by oxidative stress. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to be relatively non-toxic and can be administered in a variety of ways, including orally and intravenously.
One limitation of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential to interfere with other cellular processes. Additionally, the effects of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea may vary depending on the specific experimental conditions and the model system being used.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea may have applications in treating other diseases that involve oxidative stress, such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanisms of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea and its potential therapeutic uses.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting intermediate with isobutyl isocyanate. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been used in various scientific research studies, including those related to oxidative stress, inflammation, and neuroprotection. In particular, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have antioxidant properties, which can help protect cells from damage caused by reactive oxygen species. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9(2)7-13-18-19-15(21-13)17-14(20)16-12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWXRFMGHSPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)
![ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)
![5-[2-(4-chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5823864.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)
![methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5823869.png)



![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)

![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

amino]ethanol](/img/structure/B5823949.png)